6-(Decanoylamino)hexanoic acid
Description
6-(Decanoylamino)hexanoic acid is a fatty acid derivative characterized by a hexanoic acid backbone substituted at the sixth carbon with a decanoylamino group (-NH-C(O)-C₉H₁₉). This compound combines the hydrophobic decanoyl chain with the carboxylic acid functionality, making it amphiphilic. Such structural features are critical in applications like surfactants, drug delivery systems, and enzyme inhibition, where solubility, membrane permeability, and intermolecular interactions are key .
Eschweiler–Clarke Methylation: Used for introducing tertiary amino groups (e.g., dimethylamino) onto the hexanoic acid backbone .
Transesterification/Amidation: Long-chain alkyl amides/esters are prepared by reacting ω-substituted ethyl hexanoates with alkanols or alkylamines under reflux, followed by ethanol distillation .
Properties
CAS No. |
69242-01-9 |
|---|---|
Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
6-(decanoylamino)hexanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-9-12-15(18)17-14-11-8-10-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
YBIBDFKVNLYIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The biological and physicochemical properties of hexanoic acid derivatives depend on the substituent at the sixth carbon. Below is a comparison of key analogs:
Research Findings and Data
Skin Permeation Studies
| Compound | Enhancement Ratio (ER) | Key Factor Affecting ER |
|---|---|---|
| 6-(Piperidin-1-yl)hexanoic acid | 5.6 | Bulky substituent |
| 6-(Morpholin-4-yl)hexanoic acid | 15.0 | Ether oxygen (H-bonding) |
Source: Skin penetration assays using Franz diffusion cells and HPLC analysis .
Solubility and Stability
| Compound | Solubility in Water (mg/mL) | Stability in Acidic Conditions |
|---|---|---|
| 6-(Boc-amino)hexanoic acid | 12.5 | High (Boc group stable) |
| 6-(Dimethylamino)hexanoic acid | 45.8 | Moderate (amine protonation) |
Q & A
Q. What are the recommended synthesis protocols and safety precautions for preparing 6-(Decanoylamino)hexanoic acid?
Synthesis typically involves coupling decanoyl chloride with 6-aminohexanoic acid under anhydrous conditions. Key precautions include:
- Use inert gas (N₂/Ar) to prevent moisture-sensitive reagent degradation.
- Employ Schlenk-line techniques for moisture-sensitive steps .
- Avoid skin/eye contact and inhalation by using fume hoods, gloves, and goggles, as acrylamido analogs highlight similar handling risks .
- Monitor reaction progress via TLC or HPLC, using 6-aminohexanoic acid (CAS 60-32-2) as a reference standard .
Q. How should researchers handle and store this compound to ensure stability?
- Store in airtight containers under inert gas to prevent hydrolysis or oxidation.
- Keep in a dry, cool environment (4°C for short-term; –20°C for long-term). Avoid exposure to light .
- For analogs like 6-Acrylamidohexanoic acid, electrostatic discharge is a concern; use grounded equipment during transfer .
Q. What spectroscopic methods are recommended for structural characterization?
- NMR : Compare ¹H/¹³C spectra with NIST reference data for 6-aminohexanoic acid (InChIKey: SLXKOJJOQWFEFD) to identify amine and carboxylate regions .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (theoretical: 301.4 g/mol for C₁₆H₃₁NO₃) and fragmentation patterns.
- FTIR : Validate amide bond formation (C=O stretch ~1650 cm⁻¹; N–H bend ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
A 2³ factorial design can evaluate:
Q. How should researchers resolve contradictions in thermodynamic data for related hexanoic acid derivatives?
Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?
- Use fluorescence-tagged analogs (e.g., 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid) for real-time binding kinetics .
- Perform competitive inhibition assays with known substrates (e.g., lipase or peptidase) to determine IC₅₀ values.
- Cross-validate results using SPR (surface plasmon resonance) for affinity measurements .
Q. How do structural modifications (e.g., acyl chain length) affect the physicochemical properties of this compound?
- Synthesize analogs with varying acyl chains (C8–C12) and measure:
Methodological Considerations
Q. What analytical workflows ensure reproducibility in quantifying this compound in complex matrices?
- Sample Prep : Solid-phase extraction (C18 columns) to isolate the compound from biological fluids.
- Quantification : Use deuterated internal standards (e.g., d11-hexanoic acid ) for LC-MS/MS calibration.
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and inter-day precision (±15% CV) .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Implement QC checkpoints:
- Mid-reaction FTIR to monitor intermediate formation.
- Post-synthesis NMR purity assessment (≥95% by integration).
- Standardize reagent sources (e.g., decanoyl chloride from a single supplier) .
Q. What computational tools predict the environmental fate of this compound?
- Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR).
- Compare with perfluoroalkyl substance (PFAS) persistence models, adjusting for lower fluorination .
Data Analysis & Reporting
Q. How should contradictory cytotoxicity data be interpreted in cell-based assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
